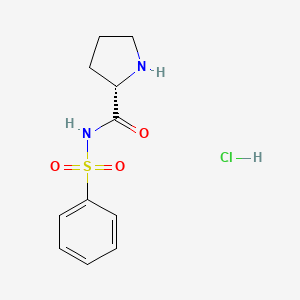
3-Bromo-2,5,6-trifluorobenzonitrile
Vue d'ensemble
Description
3-Bromo-2,5,6-trifluorobenzonitrile is a useful research compound. Its molecular formula is C7HBrF3N and its molecular weight is 235.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
3-Bromo-2,5,6-trifluorobenzonitrile: est un composé ayant des applications potentielles dans la recherche pharmaceutique. Sa structure unique, caractérisée par la présence de groupes brome et trifluorométhyle, en fait un intermédiaire précieux pour la synthèse de diverses molécules pharmacologiquement actives. Le groupe trifluorométhyle, en particulier, est connu pour sa capacité à améliorer la stabilité métabolique et la biodisponibilité des agents thérapeutiques .
Science des matériaux
Dans le domaine de la science des matériaux, This compound peut être utilisé comme précurseur pour le développement de matériaux avancés. Son atome de brome peut subir une fonctionnalisation supplémentaire, conduisant à la création de polymères ou de revêtements présentant des propriétés spécifiques telles qu'une résistance accrue à la dégradation ou une meilleure stabilité thermique .
Synthèse chimique
Ce composé joue un rôle crucial dans la synthèse chimique en tant que bloc de construction pour la construction de molécules complexes. Sa réactivité permet des transformations sélectives, permettant aux chimistes de concevoir et de synthétiser de nouveaux composés avec précision. Il est particulièrement utile dans les réactions de couplage croisé, qui sont essentielles dans la synthèse d'un large éventail de composés organiques .
Chimie analytique
This compound: peut être utilisé comme standard ou réactif en chimie analytique. Sa structure et ses propriétés bien définies le rendent approprié pour une utilisation dans des méthodes telles que la spectroscopie RMN et la spectrométrie de masse, aidant à l'identification et à la quantification des substances dans un échantillon .
Recherche chromatographique
Les caractéristiques physicochimiques distinctes du composé, telles que sa polarité et sa volatilité, en font un excellent candidat pour les études chromatographiques. Il peut être utilisé pour tester et développer de nouvelles méthodes chromatographiques ou phases stationnaires qui pourraient améliorer la séparation des mélanges complexes .
Recherche en sciences de la vie
En sciences de la vie, This compound pourrait être utilisé dans l'étude des voies de signalisation cellulaire ou en tant que sonde moléculaire. Sa capacité à être marqué ou incorporé dans des biomolécules plus grandes sans perturber leur fonction native en fait un outil précieux pour le traçage et l'étude des processus biologiques .
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2,5,6-trifluorobenzonitrile It is known that this compound is used in chemical synthesis studies .
Mode of Action
The exact mode of action of This compound It is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The biochemical pathways affected by This compound It is known to be involved in the suzuki–miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that the compound is a solid at room temperature .
Result of Action
The molecular and cellular effects of This compound It is known to be involved in the suzuki–miyaura coupling reaction, which forms carbon–carbon bonds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Analyse Biochimique
Biochemical Properties
3-Bromo-2,5,6-trifluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, potentially leading to cytotoxic effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in altered gene expression and changes in cellular metabolism . Additionally, this compound has been found to induce apoptosis in certain cell types, highlighting its potential cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For example, it has been reported to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and moisture . Over time, the effects of this compound on cellular function may change, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism . In vitro and in vivo studies have shown that the long-term effects of this compound can include changes in gene expression and cellular stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in cytotoxicity and adverse effects . It is crucial to determine the appropriate dosage levels to minimize the toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of reactive intermediates and metabolites . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in metabolism . The subcellular localization of this compound can affect its ability to modulate cellular processes and exert its biochemical effects .
Propriétés
IUPAC Name |
3-bromo-2,5,6-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXLZWPGCSVVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)




![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)








